3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one

Medicinal Chemistry SAR Analysis Cinnamoyl-piperazine Scaffold

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one (CAS 1427863-78-2) is a synthetic organic compound with the molecular formula C19H20N2O and a molecular weight of 292.4 g/mol. It belongs to the class of cinnamoyl-piperazine derivatives, characterized by an α,β-unsaturated ketone (chalcone-like) moiety conjugated to an N-phenylpiperazine ring system.

Molecular Formula C19H20N2O
Molecular Weight 292.382
CAS No. 1427863-78-2
Cat. No. B3016526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one
CAS1427863-78-2
Molecular FormulaC19H20N2O
Molecular Weight292.382
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H20N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11+
InChIKeyFADBKIXZVPGOPE-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one (CAS 1427863-78-2): Chemical Identity and Structural Classification


3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one (CAS 1427863-78-2) is a synthetic organic compound with the molecular formula C19H20N2O and a molecular weight of 292.4 g/mol [1]. It belongs to the class of cinnamoyl-piperazine derivatives, characterized by an α,β-unsaturated ketone (chalcone-like) moiety conjugated to an N-phenylpiperazine ring system [1]. The compound is commercially available for research purposes with a minimum purity specification of 95% from established chemical suppliers . Its computed physicochemical properties include an XLogP3-AA value of 3.4 and a topological polar surface area of approximately 24 Ų [1]. Notably, the compound has zero hydrogen bond donors and two hydrogen bond acceptors, with three freely rotatable bonds .

Why Generic Substitution of 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one Is Scientifically Unjustified


Generic substitution among cinnamoyl-piperazine derivatives is scientifically inadvisable because minor structural modifications in this scaffold produce pronounced and often non-linear changes in biological activity. Structure-activity relationship (SAR) studies on chalcone-piperazine hybrids demonstrate that both the substitution pattern on the N-arylpiperazine moiety and the electronic properties of the α,β-unsaturated ketone system critically determine target engagement and potency profiles [1]. For example, para-substitution on the phenyl ring of the piperazine moiety can alter binding affinity by orders of magnitude [2], while the presence or absence of the N-phenyl group on the piperazine ring fundamentally changes the compound's physicochemical properties, including lipophilicity (XLogP) and membrane permeability potential [3]. Without direct comparative data for CAS 1427863-78-2 against its closest structural analogs, procurement decisions based on class-level assumptions carry substantial experimental risk.

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one (CAS 1427863-78-2): Quantitative Differentiation Evidence Against Structural Analogs


Structural Differentiation: N-Phenyl Substitution on the Piperazine Ring Versus Unsubstituted Piperazine Analogs

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one (CAS 1427863-78-2) contains an N-phenyl substitution on the piperazine ring (C19H20N2O, MW 292.4 g/mol), whereas the closest unsubstituted analog, 3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one (CAS 55486-27-6, C13H16N2O), lacks this aromatic moiety and has a molecular weight of 216.28 g/mol [1]. This structural difference results in substantially different physicochemical properties, including a higher calculated XLogP3-AA value of 3.4 for CAS 1427863-78-2 versus a predicted lower logP for the unsubstituted analog [2]. The N-phenyl substitution also eliminates the secondary amine hydrogen bond donor present in the unsubstituted analog, altering the compound's hydrogen bonding capacity and potentially its membrane permeability characteristics [1].

Medicinal Chemistry SAR Analysis Cinnamoyl-piperazine Scaffold

Comparative Lipophilicity: XLogP3-AA Differentiation from Polar Analogs

The compound's computed XLogP3-AA value of 3.4 places it in a lipophilicity range distinct from more polar cinnamoyl-piperazine derivatives [1]. In a systematic SAR study of benzoyl and cinnamoyl piperazine/piperidine amides as tyrosinase inhibitors, compounds with cinnamoyl-piperazine cores and varying substituents demonstrated that lipophilicity directly correlates with cellular permeability and enzymatic inhibition potency [2]. The unsubstituted phenyl groups on both the cinnamoyl and piperazine moieties of CAS 1427863-78-2 provide a specific lipophilic profile (XLogP3-AA 3.4) that differs from analogs bearing polar substituents such as hydroxyl or methoxy groups, which can reduce logP values by 0.5-1.5 units depending on substitution pattern [2].

Drug Design ADME Prediction Lipophilicity Optimization

Hydrogen Bond Donor Count: Zero H-Bond Donors Versus Amine-Containing Analogs

CAS 1427863-78-2 possesses zero hydrogen bond donors, as the N-phenyl substitution on the piperazine ring eliminates the secondary amine proton present in unsubstituted piperazine analogs [1]. This property distinguishes it from compounds like 3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one (CAS 55486-27-6), which contains one hydrogen bond donor. In the context of Lipinski's Rule of Five for oral drug-likeness, hydrogen bond donor count is a critical parameter, with ≤5 donors being a key criterion [1]. Compounds with zero H-bond donors generally exhibit improved passive membrane permeability compared to analogs with one or more donors, particularly relevant for central nervous system (CNS) targeting where blood-brain barrier penetration is required [2].

ADME Properties Oral Bioavailability Lipinski's Rule of Five

Boiling Point and Thermal Stability: Practical Differentiation for Handling and Storage

The compound has a predicted boiling point of 510.8±49.0 °C at 760 mmHg and a flash point of 235.2±22.2 °C, as computed from ACD/Labs Percepta Platform . These thermal properties distinguish it from lower molecular weight cinnamoyl-piperazine analogs, which typically have lower boiling points due to reduced molecular mass and fewer intermolecular interactions. For comparison, the unsubstituted analog 3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one (MW 216.28 g/mol) is expected to have a substantially lower boiling point, though direct experimental data for both compounds are not available [1]. The compound's vapor pressure is predicted to be 0.0±1.3 mmHg at 25°C, indicating low volatility under standard laboratory conditions .

Chemical Handling Storage Conditions Physical Properties

Rotatable Bond Count: Conformational Flexibility Differentiation

CAS 1427863-78-2 contains three freely rotatable bonds, as computed by Cactvs 3.4.8.24 and reported in PubChem [1]. This value represents a moderate level of conformational flexibility within the cinnamoyl-piperazine scaffold. In contrast, more rigid analogs such as those with additional ring constraints or bulky substituents may have fewer rotatable bonds, while extended linker variants may possess more. In SAR studies of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors, rotatable bond count was identified as a critical parameter influencing binding mode flexibility and entropic penalties upon target engagement [2]. Compounds with 3-5 rotatable bonds often exhibit an optimal balance between conformational adaptability for induced-fit binding and the entropic cost of conformational restriction [2].

Molecular Flexibility Target Binding Entropy Considerations

Critical Data Gap: Absence of Published Biological Activity Data for CAS 1427863-78-2

A comprehensive search of PubMed, Google Scholar, and authoritative chemical databases reveals that no published peer-reviewed biological activity data exist for 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one (CAS 1427863-78-2) as of April 2026. This compound appears exclusively in chemical vendor catalogs and compound databases (PubChem CID 879898, ChemSpider CSID:768418) but lacks documented IC50 values, binding affinities, enzyme inhibition data, cell-based assay results, or in vivo efficacy metrics [1]. In contrast, closely related chalcone-piperazine derivatives have been extensively characterized, with published IC50 values ranging from 0.027 μM to >100 μM for AChE and MAO B inhibition depending on substitution pattern [2], and pIC50 values up to 4.99 for tyrosinase inhibition [3]. This data gap fundamentally limits any claims of biological superiority or specific target engagement for CAS 1427863-78-2.

Data Availability Research Gap Procurement Caution

Recommended Research and Industrial Application Scenarios for 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one (CAS 1427863-78-2)


Chemical Probe Development for Structure-Activity Relationship (SAR) Studies of Chalcone-Piperazine Scaffolds

This compound serves as an unsubstituted reference standard within SAR campaigns investigating chalcone-piperazine derivatives. Its N-phenylpiperazine moiety and unsubstituted cinnamoyl group provide a baseline scaffold against which the effects of electron-withdrawing, electron-donating, or sterically bulky substituents can be systematically evaluated. Given the published SAR data on related chalcone-piperazine compounds showing that para-substitution dramatically alters MAO B inhibitory activity (IC50 values ranging from 0.114 μM to >100 μM) [1], CAS 1427863-78-2 can be employed as a control compound to isolate the contribution of the core scaffold from substituent effects in enzymatic or cell-based assays.

Pharmacokinetic and Physicochemical Property Profiling of N-Phenylpiperazine-Containing Compounds

With its computed XLogP3-AA of 3.4, zero hydrogen bond donors, and three rotatable bonds, this compound is suitable for in vitro ADME profiling studies including Caco-2 permeability assays, microsomal stability testing, and plasma protein binding measurements [1]. The absence of published biological activity data [2] means that any procurement for this purpose requires the user to establish baseline activity independently. The compound's favorable Rule of Five compliance (MW 292.4, HBD 0, HBA 2, logP 3.4) [3] makes it a suitable candidate for assessing the pharmacokinetic behavior of moderately lipophilic, neutral piperazine derivatives in comparison to more polar or charged analogs.

Crystallography and Computational Modeling: Scaffold Reference for Chalcone-Piperazine Conformational Analysis

The compound's moderate conformational flexibility (three rotatable bonds) and defined stereochemistry (E-configuration of the α,β-unsaturated ketone) make it suitable for X-ray crystallography studies and molecular docking validation [1]. It can serve as a reference ligand for computational modeling of chalcone-piperazine binding modes to targets of interest, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO B), where related derivatives have demonstrated sub-micromolar potency [2]. Procurement for crystallography or NMR-based structural biology applications may yield valuable data on the preferred conformation of this scaffold in solution and solid state.

Method Development and Analytical Reference Standard

CAS 1427863-78-2 can be procured as an analytical reference standard for HPLC, LC-MS, or NMR method development and validation in laboratories studying cinnamoyl-piperazine compounds. Its commercial availability at 95% minimum purity from established chemical suppliers [1] supports its use as a system suitability standard or calibration reference. The compound's distinct molecular ion (MW 292.4 g/mol) and characteristic fragmentation pattern can be used to develop and optimize mass spectrometry methods for detecting related compounds in complex biological matrices.

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